molecular formula C9H10BrI B3045754 1-Bromo-2-(3-iodopropyl)benzene CAS No. 113163-20-5

1-Bromo-2-(3-iodopropyl)benzene

Cat. No.: B3045754
CAS No.: 113163-20-5
M. Wt: 324.98 g/mol
InChI Key: NGVJIUGVYXNRRQ-UHFFFAOYSA-N
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Description

1-Bromo-2-(3-iodopropyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine at position 1 and a 3-iodopropyl chain at position 2. This structure combines the electron-withdrawing effects of bromine with the bulky, polarizable iodine atom on the propyl side chain.

Properties

IUPAC Name

1-bromo-2-(3-iodopropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrI/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVJIUGVYXNRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCI)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444863
Record name 1-bromo-2-(3-iodopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113163-20-5
Record name 1-bromo-2-(3-iodopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1-Bromo-2-(3-iodopropyl)benzene undergoes various types of chemical reactions, including:

1. Substitution Reactions:

2. Coupling Reactions:

Major Products Formed:

  • Azido derivatives
  • Biaryl compounds
  • Nitrated, sulfonated, and halogenated derivatives

Mechanism of Action

The mechanism of action of 1-Bromo-2-(3-iodopropyl)benzene involves its interaction with various molecular targets and pathways. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Propylbenzene Derivatives

1-Bromo-2-(3-bromopropyl)benzene
  • Structure : Bromine at position 1; 3-bromopropyl chain at position 2.
  • Synthesis : Prepared via column chromatography (hexane), yielding 95% as a colorless oil .
  • Reactivity : The bromine on the propyl chain may undergo nucleophilic substitution, though less readily than iodine due to lower leaving-group ability.
1-Bromo-3-(1-chloro-2,2-difluoropropyl)benzene
  • Structure : Bromine at position 1; propyl chain with Cl and two F atoms at position 3.
  • Properties : Molecular formula C₉H₈BrClF₂, molecular weight 269.51 g/mol, 95% purity. The electronegative Cl and F atoms increase polarity and may stabilize the compound against oxidation .
1-Bromo-2-(2-chloro-2-methylpropyl)benzene
  • Structure : Bromine at position 1; chloro-substituted methylpropyl chain at position 2.
  • Synthesis : Catalyzed by B(C₆F₅)₃, yielding 95% as a colorless oil .

Functionalized Propyl Chains

1-Bromo-2-(3,3-dimethoxypropyl)benzene
  • Structure : Bromine at position 1; 3,3-dimethoxypropyl chain at position 2.
  • Properties : The methoxy groups enhance solubility in polar solvents and may participate in hydrogen bonding. NMR data (¹H, ¹³C) confirms regiochemistry .
1-Bromo-2-(2,2-dimethylbut-3-yn-1-yl)benzene
  • Structure : Bromine at position 1; alkyne-containing substituent at position 2.

Market and Industrial Relevance

1-Bromo-2-(2-methylpropyl)-benzene
  • Market Data : Global market analysis (2020–2025) highlights production capacity and competition, indicating industrial demand for brominated benzene derivatives .
  • Comparison : The methylpropyl substituent may improve thermal stability compared to iodine-substituted analogs, which could be more reactive but less stable.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Physical State Notable Reactivity
1-Bromo-2-(3-iodopropyl)benzene C₉H₁₀BrI 323.99 (calculated) -I on propyl N/A N/A High leaving-group ability
1-Bromo-2-(3-bromopropyl)benzene C₉H₁₀Br₂ 277.99 -Br on propyl 95% Colorless oil Moderate nucleophilic substitution
1-Bromo-3-(1-chloro-2,2-difluoropropyl)benzene C₉H₈BrClF₂ 269.51 -Cl, -F₂ on propyl 95% N/A Stabilized by electronegative groups
1-Bromo-2-(3,3-dimethoxypropyl)benzene C₁₁H₁₅BrO₂ 283.14 -OCH₃ on propyl N/A N/A Enhanced solubility

Key Findings and Insights

  • Reactivity Trends : Iodine in the propyl chain (target compound) likely enhances susceptibility to nucleophilic substitution compared to Br or Cl analogs due to its superior leaving-group ability .
  • Steric and Electronic Effects : Branched chains (e.g., 2-methylpropyl) reduce reactivity via steric hindrance, while electron-withdrawing groups (e.g., Cl, F) increase stability .
  • Synthetic Methods : Catalytic approaches (e.g., B(C₆F₅)₃ ) and chromatography purification are common for analogs, suggesting plausible routes for the target compound.

Biological Activity

1-Bromo-2-(3-iodopropyl)benzene is a halogenated aromatic compound characterized by a bromine atom at the first position and a 3-iodopropyl group at the second position of the benzene ring. Its unique structure allows it to participate in various chemical reactions, making it an important compound in both synthetic and biological chemistry.

  • Molecular Formula : C9H10BrI
  • Molar Mass : 292.09 g/mol
  • CAS Number : 113163-20-5

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors within biological systems. The presence of bromine and iodine allows for halogen bonding, which can influence the compound's reactivity and binding affinity to various molecular targets. This interaction can modulate enzyme activity and affect physiological pathways, potentially leading to therapeutic applications.

Applications in Research and Medicine

This compound has been explored for several applications:

  • Radiolabeling : The iodine atom can be utilized for radiolabeling in imaging studies, facilitating the tracing of biological processes.
  • Drug Development : Its structure makes it a candidate for developing new pharmaceuticals, particularly those targeting specific molecular pathways or exhibiting antimicrobial properties.

Case Studies

  • Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported as low as 6.63 mg/mL .
  • Anti-inflammatory Effects : In vivo studies have demonstrated that certain derivatives can inhibit inflammation in animal models, suggesting potential therapeutic use in inflammatory diseases. For example, compounds derived from similar structures have been shown to reduce carrageenan-induced paw edema significantly .

Comparative Analysis

A comparison of this compound with other halogenated benzene derivatives highlights its unique properties:

CompoundStructureKey Activity
This compound StructureAntimicrobial, potential drug candidate
Bromobenzene C6H5BrLess versatile in synthetic applications
Iodobenzene C6H5ILimited reactivity compared to this compound

Synthesis Routes

The synthesis of this compound typically involves:

  • Bromination of Benzene : This step introduces the bromine atom.
  • Alkylation with 1,3-Diiodopropane : The alkylation process attaches the 3-iodopropyl group to the benzene ring.

These synthetic methods are crucial for producing the compound in both laboratory and industrial settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-(3-iodopropyl)benzene
Reactant of Route 2
1-Bromo-2-(3-iodopropyl)benzene

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